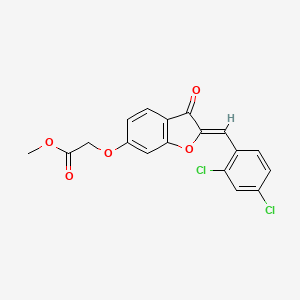
(Z)-2-((2-(2,4-二氯亚苄基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H12Cl2O5 and its molecular weight is 379.19. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
除草剂
(Z)-2-((2-(2,4-二氯亚苄基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)乙酸甲酯: 是一种除草剂。具体来说,它基于合成的植物激素生长素,称为 2,4-二氯苯氧乙酸 (2,4-D)。农民用它来控制水稻、小麦、高粱、甘蔗和玉米等各种作物中的阔叶杂草。然而,不加区分地使用农药会危害环境。 因此,了解微生物在其降解中的作用及其主要降解代谢产物 2,4-二氯酚 (2,4-DCP) 对有效修复过程至关重要 .
植物生长调节剂
作为一种生长素,2,4-D 影响植物的生长和发育。 它激活生长素受体系统,导致肌动蛋白细胞骨架发生改变,植物激素如脱落酸 (ABA) 和乙烯的合成增加,以及活性氧 (ROS) 水平升高 .
环境污染物
了解 2,4-D 在环境中的归宿和行为至关重要。它的迁移是通过雨水径流、挥发、淋溶和微生物降解等机制发生的。 持久性和难降解的除草剂会带来风险,因为它们可能对人类健康和生态系统造成危害 .
作用机制
Target of Action
It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-d), target plant growth hormones, specifically auxins .
Mode of Action
Based on its structural similarity to 2,4-d, it may mimic the action of auxin, a plant growth hormone, leading to uncontrolled cell division and growth, ultimately causing the death of the plant .
Biochemical Pathways
Similar compounds like 2,4-d are known to be degraded by various microorganisms, including bacteria and white-rot fungi . The degradation process involves several enzymes and genes that regulate the breakdown of 2,4-D .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration, the mean maximum serum concentration (cmax) and the area under the concentration-time curve (auc) were dependent on the dose .
Result of Action
Compounds with similar structures, such as 2,4-d, can cause uncontrolled cell division and growth in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of similar compounds like 2,4-D can be influenced by the availability of organic substrates . Moreover, environmental conditions and medium composition can affect the growth of 2,4-D-degrading microorganisms .
生物活性
(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound featuring a complex structure that includes a benzofuran moiety and a dichlorobenzylidene group. Its molecular formula is C₂₁H₁₈Cl₂O₃, which suggests significant potential for biological activity due to the presence of functional groups known to interact with various biological targets.
Chemical Structure and Properties
The compound exhibits the following structural features:
| Feature | Description |
|---|---|
| Benzofuran Ring | Contributes to antimicrobial and anti-inflammatory properties. |
| Dichlorobenzylidene Group | Enhances lipophilicity and potential interactions with enzymes or receptors. |
| Ester Functional Group | May exhibit antioxidant properties. |
The unique combination of these functionalities may lead to distinct biological activities not observed in simpler analogs or related compounds.
Antimicrobial Properties
Preliminary studies indicate that compounds containing benzofuran structures often exhibit significant antimicrobial activity. The presence of the dichlorobenzylidene group may further enhance this effect, making it a candidate for research into new antibacterial agents. For instance, benzofuran derivatives have been shown to possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties in various assays. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate could be explored for therapeutic applications in inflammatory diseases.
Cytotoxic Activity
Research has indicated that certain benzofuran derivatives can exhibit cytotoxic effects against cancer cell lines. For example, studies on related compounds have shown promising results in inhibiting cell proliferation in various cancer types, including breast and liver cancers. The cytotoxicity of (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate warrants further investigation to determine its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran derivatives similar to (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate:
- Antimicrobial Activity Study : A study evaluated the antibacterial effects of various benzofuran derivatives against common pathogens. Results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Mechanism Investigation : Research focusing on the anti-inflammatory properties of benzofuran compounds revealed their ability to inhibit COX enzymes and reduce levels of inflammatory markers in cell cultures.
- Cytotoxicity Assessment : In vitro assays demonstrated that certain analogs of benzofuran derivatives significantly reduced cell viability in cancer cell lines at low concentrations, indicating their potential as chemotherapeutic agents .
属性
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O5/c1-23-17(21)9-24-12-4-5-13-15(8-12)25-16(18(13)22)6-10-2-3-11(19)7-14(10)20/h2-8H,9H2,1H3/b16-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRKIBRFEDNBJB-SOFYXZRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













